2',3',5'-Triacetylinosine
Overview
Description
2’,3’,5’-Triacetylinosine is an organic compound with the chemical formula C16H18N4O8. It is derived from inosine through an acetylation reaction, where three hydroxyl groups are replaced by acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3’,5’-Triacetylinosine is typically synthesized by acetylating inosine. The acetylation process involves reacting inosine with acetic anhydride in the presence of a catalyst. This reaction replaces the hydroxyl groups on the inosine molecule with acetyl groups, resulting in the formation of 2’,3’,5’-Triacetylinosine .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol or water, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’-Triacetylinosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acetyl groups or the purine ring structure.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted inosine derivatives .
Scientific Research Applications
2’,3’,5’-Triacetylinosine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound has been studied for its potential effects on cellular processes and metabolic pathways.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Triacetylinosine involves its interaction with various molecular targets and pathways. It has been shown to bind to pyridinium ions and participate in bond cleavage and radiation protection. The compound’s ability to inhibit cancer cell growth is attributed to its interference with cellular replication and DNA synthesis .
Comparison with Similar Compounds
Inosine: The parent compound from which 2’,3’,5’-Triacetylinosine is derived.
Adenosine: Another nucleoside with similar structural features.
Guanosine: A nucleoside with a different purine base but similar sugar moiety.
Cytidine: A nucleoside with a pyrimidine base instead of a purine base.
Uniqueness: 2’,3’,5’-Triacetylinosine is unique due to its acetylated hydroxyl groups, which confer different chemical properties and reactivity compared to its parent compound, inosine. This modification enhances its stability and makes it suitable for various synthetic and research applications .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQTFDQPJQUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950791 | |
Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63248-71-5, 28069-16-1, 3181-38-2 | |
Record name | NSC90329 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC83296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3181-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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